molecular formula C17H18N2O4S B4434605 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide

4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide

Cat. No. B4434605
M. Wt: 346.4 g/mol
InChI Key: WFQCHESAEYDFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide, also known as AMSB, is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. AMSB has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in medical research. In We will also discuss the scientific research applications of AMSB and list future directions for its use in medical research.

Mechanism of Action

The exact mechanism of action of 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide is not yet fully understood. However, it has been suggested that 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. Additionally, 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has also been found to exhibit anti-bacterial and anti-viral properties. Studies have shown that 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide can inhibit the growth of certain bacteria and viruses, making it a potential candidate for use in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide in lab experiments is its high degree of purity. The synthesis method of 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been reported to yield pure 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide with a high degree of purity. Additionally, 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been found to exhibit a variety of biochemical and physiological effects, making it a versatile compound for use in medical research.
However, there are also limitations to using 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide in lab experiments. One limitation is that the exact mechanism of action of 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide is not yet fully understood, which makes it difficult to optimize its use in medical research. Additionally, 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

For the use of 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide in medical research include the development of novel cancer therapies, treatment of inflammatory diseases, and treatment of infectious diseases.

Scientific Research Applications

4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in medical research. One of the most notable applications of 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide is in cancer research. Studies have shown that 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. Additionally, 4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(prop-2-enylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-12-18-24(21,22)14-10-8-13(9-11-14)17(20)19-15-6-4-5-7-16(15)23-2/h3-11,18H,1,12H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQCHESAEYDFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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